

Application Notes and Protocols: OD36 In Vitro Assays

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Compound of Interest

Compound Name: OD36

Cat. No.: B15542864

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Introduction

OD36 is a potent and selective dual inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin receptor-like kinase 2 (ALK2).^{[1][2]} As a macrocyclic ATP-competitive inhibitor, **OD36** has demonstrated significant therapeutic potential in preclinical studies for inflammatory diseases and disorders related to aberrant bone morphogenetic protein (BMP) signaling, such as Fibrodysplasia Ossificans Progressiva (FOP).^{[1][2]} These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of **OD36** on RIPK2 and ALK2 signaling pathways.

Mechanism of Action

OD36 exerts its inhibitory effects by binding to the ATP pocket of RIPK2 and ALK2, preventing their kinase activity.^{[2][3]}

- **RIPK2 Inhibition:** RIPK2 is a key signaling molecule downstream of the nucleotide-binding oligomerization domain (NOD)-like receptors NOD1 and NOD2.^{[4][5]} Upon activation by bacterial peptidoglycans, NOD receptors recruit RIPK2, leading to its autophosphorylation and subsequent activation of NF-κB and MAPK signaling pathways.^{[1][5]} This cascade

results in the production of pro-inflammatory cytokines. **OD36** blocks the autophosphorylation of RIPK2, thereby mitigating the downstream inflammatory response.[1]

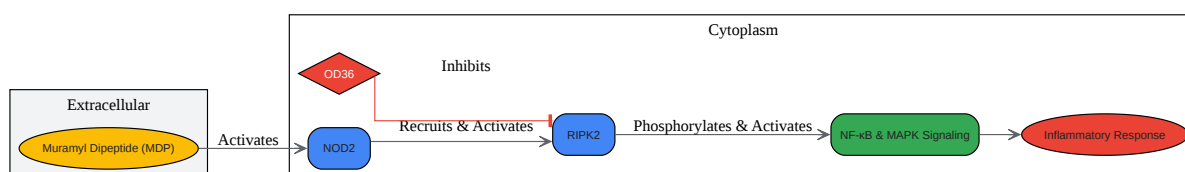
- **ALK2 Inhibition:** ALK2, also known as ACVR1, is a type I BMP receptor. In conditions like FOP, a mutation in ALK2 (R206H) leads to its aberrant activation by ligands such as Activin A, causing downstream Smad1/5 phosphorylation and subsequent osteogenic differentiation. [2] **OD36** potently antagonizes both wild-type and mutant ALK2 signaling, inhibiting Smad1/5 phosphorylation and preventing osteogenic differentiation.[2]

Data Presentation: Inhibitory Activity of OD36

The following table summarizes the quantitative data for **OD36**'s inhibitory activity against various kinases.

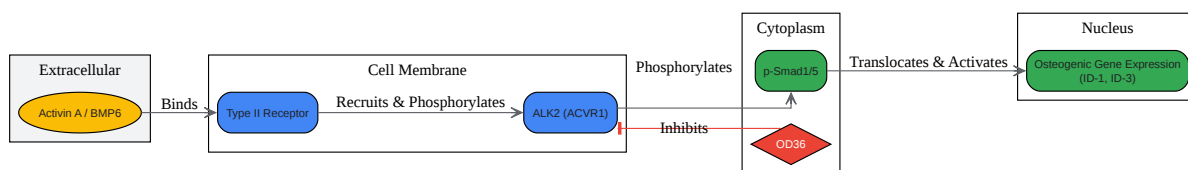
Target Kinase	Assay Type	IC50 / Kd	Reference
RIPK2	Biochemical Assay	5.3 nM (IC50)	[2][6]
ALK2 (ACVR1)	Biochemical Assay	47 nM (IC50)	[2]
ALK2 (ACVR1)	Binding Assay	37 nM (Kd)	[2]
ALK2 R206H	Biochemical Assay	22 nM (IC50)	[2]
ALK1	Binding Assay	90 nM (Kd)	[2]

Signaling Pathway Diagrams



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Caption: RIPK2 Signaling Pathway and Inhibition by **OD36**.



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Caption: ALK2 Signaling Pathway and Inhibition by **OD36**.

Experimental Protocols

RIPK2 Kinase Inhibition Assay (Biochemical)

This protocol is designed to determine the in vitro IC₅₀ value of **OD36** against RIPK2 using a biochemical assay format.

Materials:

- Recombinant human RIPK2 enzyme
- Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 2.5 mM MnCl₂, 0.1 mg/mL BSA, 0.05 mM DTT)
- ATP
- **OD36** compound
- DMSO (for compound dilution)
- ADP detection system (e.g., Transcreener® ADP² Assay)
- 384-well plates

- Plate reader

Procedure:

- Compound Preparation: Prepare a serial dilution of **OD36** in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. Include a DMSO-only control.
- Enzyme and Substrate Preparation: Dilute the RIPK2 enzyme to the desired concentration in kinase buffer.
- Assay Reaction:
 - Add 2.5 μ L of the diluted **OD36** or DMSO control to the wells of a 384-well plate.
 - Add 5 μ L of the RIPK2 enzyme solution to each well.
 - Incubate for 10-15 minutes at room temperature.
 - Initiate the kinase reaction by adding 2.5 μ L of ATP solution (final concentration should be at or near the K_m for ATP).
- Incubation: Incubate the reaction plate for 60 minutes at room temperature.
- Detection: Stop the reaction and detect ADP formation using a suitable ADP detection system according to the manufacturer's instructions.
- Data Analysis:
 - Calculate the percentage of inhibition for each **OD36** concentration relative to the DMSO control.
 - Plot the percentage of inhibition against the logarithm of the **OD36** concentration.
 - Determine the IC_{50} value by fitting the data to a four-parameter logistic equation.

Inhibition of ALK2-Mediated Smad1/5 Phosphorylation (Cell-Based)

This protocol describes a cell-based assay to evaluate the inhibitory effect of **OD36** on ALK2-mediated Smad1/5 phosphorylation.

Materials:

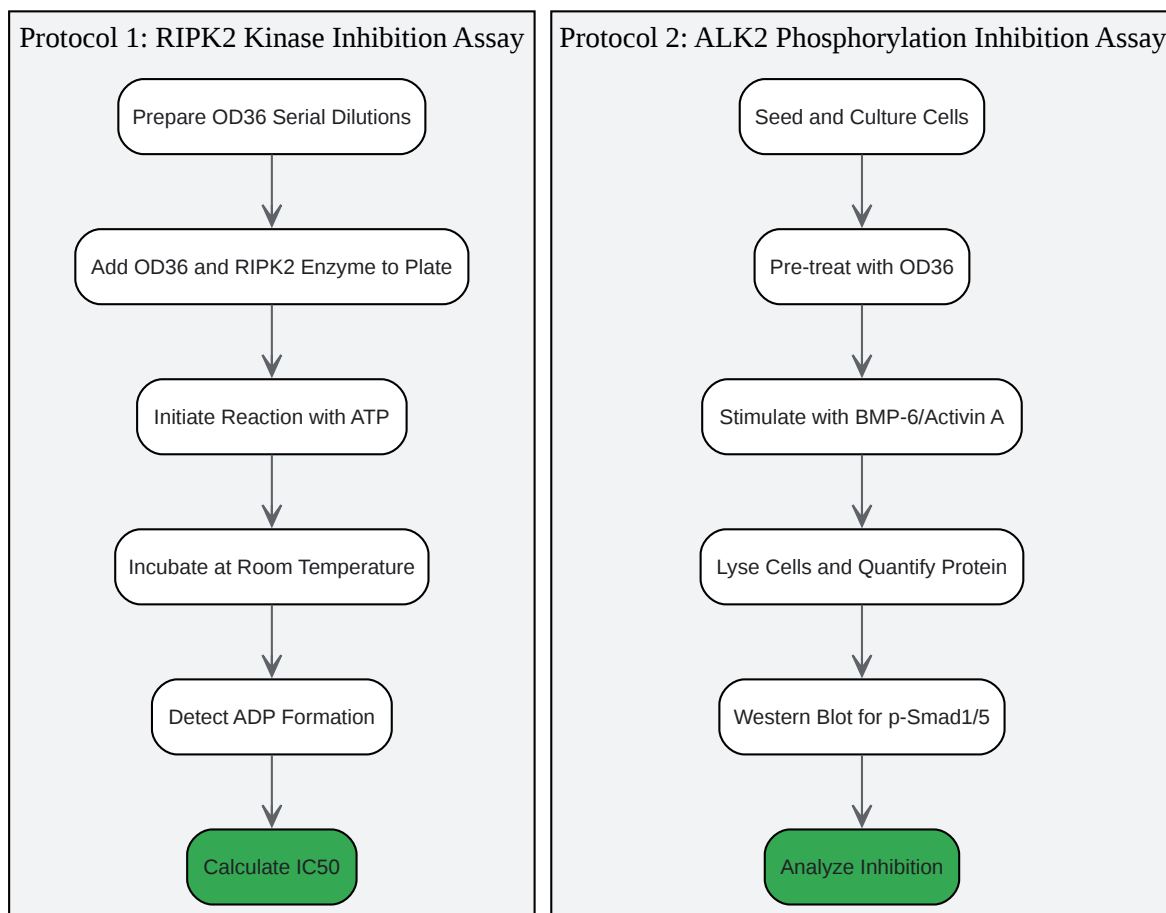
- KS483 cells (or other suitable cell line expressing ALK2)
- Cell culture medium (e.g., DMEM with 10% FBS)
- **OD36** compound
- DMSO
- BMP-6 or Activin A
- Phosphate-Buffered Saline (PBS)
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies: anti-phospho-Smad1/5, anti-total Smad1/5, anti-GAPDH (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Western blot equipment

Procedure:

- Cell Seeding: Seed KS483 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
- Compound Treatment:
 - Prepare various concentrations of **OD36** (e.g., 0.1 μ M to 1 μ M) in cell culture medium.[\[2\]](#)
 - Pre-incubate the cells with the **OD36**-containing medium or DMSO vehicle control for 1-2 hours.

- Stimulation:
 - Stimulate the cells with BMP-6 (e.g., 50 ng/mL) for the desired time (e.g., 1 hour).^[2]
- Cell Lysis:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells with ice-cold lysis buffer.
 - Collect the lysates and clarify by centrifugation.
- Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
 - Incubate the membrane with primary antibodies against phospho-Smad1/5, total Smad1/5, and GAPDH overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibody.
 - Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Data Analysis:
 - Quantify the band intensities for phospho-Smad1/5 and normalize to total Smad1/5 and the loading control.
 - Compare the levels of phosphorylated Smad1/5 in **OD36**-treated cells to the stimulated control to determine the extent of inhibition.

Experimental Workflow Diagram



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Caption: General workflow for in vitro assays with **OD36**.

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